molecular formula C14H20N2O3 B8208097 Benzyl N-[3-(dimethylcarbamoyl)propyl]carbamate

Benzyl N-[3-(dimethylcarbamoyl)propyl]carbamate

Cat. No.: B8208097
M. Wt: 264.32 g/mol
InChI Key: TWNZQORTKCJIHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-[3-(dimethylcarbamoyl)propyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by its benzyl group attached to a carbamate moiety, which is further linked to a 3-dimethylcarbamoylpropyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Carbamoylation: One common method involves the reaction of benzyl chloroformate with 3-dimethylcarbamoylpropylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Amination: Another method involves the reaction of benzyl alcohol with 3-dimethylcarbamoylpropylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production methods for benzyl (3-dimethylcarbamoylpropyl)carbamate often involve large-scale carbamoylation reactions using automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl N-[3-(dimethylcarbamoyl)propyl]carbamate can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde derivatives.

    Reduction: The compound can be reduced to form primary amines and alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and alcohols can be used in the presence of catalysts like palladium on carbon (Pd-C).

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Primary amines and alcohols.

    Substitution: Various substituted carbamates and ureas.

Scientific Research Applications

Chemistry: Benzyl N-[3-(dimethylcarbamoyl)propyl]carbamate is used as a protecting group for amines in peptide synthesis. It can be installed and removed under relatively mild conditions, making it valuable in the synthesis of complex organic molecules.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to form stable carbamate linkages makes it useful in the design of enzyme inhibitors.

Medicine: The compound is explored for its potential use in drug delivery systems. Its stability and reactivity make it suitable for modifying drug molecules to enhance their pharmacokinetic properties.

Industry: In the industrial sector, benzyl (3-dimethylcarbamoylpropyl)carbamate is used in the production of polymers and resins. It serves as a cross-linking agent and stabilizer in various polymerization processes.

Mechanism of Action

Mechanism: The mechanism of action of benzyl (3-dimethylcarbamoylpropyl)carbamate involves the formation of stable carbamate linkages with amine groups. This reaction is facilitated by the nucleophilic attack of the amine on the carbonyl carbon of the carbamate group, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable carbamate linkage.

Molecular Targets and Pathways: The primary molecular targets are amine groups in proteins and enzymes. The compound can inhibit enzyme activity by forming stable carbamate linkages with the active site residues, thereby blocking substrate access.

Comparison with Similar Compounds

    Benzyl carbamate: Similar in structure but lacks the 3-dimethylcarbamoylpropyl chain.

    Ethyl carbamate: Contains an ethyl group instead of a benzyl group.

    Methyl carbamate: Contains a methyl group instead of a benzyl group.

Uniqueness: Benzyl N-[3-(dimethylcarbamoyl)propyl]carbamate is unique due to its specific structure, which combines the stability of the benzyl group with the reactivity of the carbamate moiety. This combination makes it particularly useful in organic synthesis and industrial applications.

Properties

IUPAC Name

benzyl N-[4-(dimethylamino)-4-oxobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-16(2)13(17)9-6-10-15-14(18)19-11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNZQORTKCJIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCCNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(Benzyloxycarbonylamino)butyric acid (0.74 g, 3.12 mmol) was dissolved in N,N-dimethylformamide, then 1-(dimethylaminopropyl)-3-ethylcarbodiimide 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (0.60 g, 3.13 mmol), 1-hydroxybenzotriazole (0.48 g, 3.13 mmol) and dimethylamine (2.0 M tetrahydrofuran solution, 2.40 ml, 4.80 mmol) were added, followed by stirring at room temperature for 3 days. The reaction liquid was concentrated under reduced pressure, diluted with ethyl acetate, washed with water, and dried over anhydrous sodium sulfate. The solvent was evaporated away under reduced pressure, and the resulting residue was purified by silica gel column chromatography (dichloromethane:methanol=70:1 to 40:1) to obtain a yellow solid (0.68 g, 82%).
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
1-(dimethylaminopropyl)-3-ethylcarbodiimide 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
0.48 g
Type
reactant
Reaction Step Two
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Name
Yield
82%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.